molecular formula C16H17N3O3 B11975434 methyl 4-[(E)-{2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinylidene}methyl]benzoate

Cat. No.: B11975434
M. Wt: 299.32 g/mol
InChI Key: UPEPAEZZIKUYJM-GZTJUZNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-((1-METHYL-1H-PYRROL-2-YL)ACETYL)CARBOHYDRAZONOYL)BENZOATE typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with methyl 4-aminobenzoate in the presence of acetic acid. The reaction is carried out in ethanol under reflux conditions for several hours . The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-((1-METHYL-1H-PYRROL-2-YL)ACETYL)CARBOHYDRAZONOYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbohydrazonoyl group can be reduced to a hydrazine derivative using reducing agents like sodium borohydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

METHYL 4-(2-((1-METHYL-1H-PYRROL-2-YL)ACETYL)CARBOHYDRAZONOYL)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-(2-((1-METHYL-1H-PYRROL-2-YL)ACETYL)CARBOHYDRAZONOYL)BENZOATE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The pyrrole ring and carbohydrazonoyl group are likely involved in binding to these targets, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

METHYL 4-(2-((1-METHYL-1H-PYRROL-2-YL)ACETYL)CARBOHYDRAZONOYL)BENZOATE can be compared to other compounds with similar structures, such as:

These comparisons highlight the unique features of METHYL 4-(2-((1-METHYL-1H-PYRROL-2-YL)ACETYL)CARBOHYDRAZONOYL)BENZOATE, particularly its carbohydrazonoyl group, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(1-methylpyrrol-2-yl)acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C16H17N3O3/c1-19-9-3-4-14(19)10-15(20)18-17-11-12-5-7-13(8-6-12)16(21)22-2/h3-9,11H,10H2,1-2H3,(H,18,20)/b17-11+

InChI Key

UPEPAEZZIKUYJM-GZTJUZNOSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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